molecular formula C12H9BrClNO B7891604 5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No. B7891604
M. Wt: 298.56 g/mol
InChI Key: SSLWEXZAFABLEL-UHFFFAOYSA-N
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Patent
US08399493B2

Procedure details

According to Scheme 1 Step 2: The title compound was prepared from 5-bromopyridin-2(1H)-one (1 eq, 29.0 mmol, 5.00 g, Example 1 Step 1) and 4-chlorobenzyl bromide (1.2 eq, 34.0 mmol, 7.10 g) according to the procedure described for Example 1 Step 2. After concentration of the solvent, water was added. The aqueous phase was extracted with AcOEt and the combined organic fractions were dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was recrystallized with pentane/Et2O 50/50 to afford 1-(4-chlorobenzyl)-5-bromopyridin-2(1H)-one (26.2 mmol, 7.82 g, 91%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Br)=[CH:12][CH:11]=1>O>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][N:6]2[CH:7]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]2=[O:8])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
7.1 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized with pentane/Et2O 50/50

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN2C(C=CC(=C2)Br)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.2 mmol
AMOUNT: MASS 7.82 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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